2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid
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Overview
Description
2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a phenyl group attached to the quinazoline moiety and a butyric acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 2-Phenylquinazoline: This step involves the reaction of anthranilic acid with benzaldehyde in the presence of a catalyst to form 2-phenylquinazoline.
Chlorination: The 2-phenylquinazoline is then chlorinated using thionyl chloride to form 4-chloro-2-phenylquinazoline.
Amination: The chlorinated product is reacted with butyric acid in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the butyric acid side chain.
Reduction: Reduced derivatives of the quinazoline moiety.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazoline: Lacks the butyric acid side chain.
4-Chloro-2-phenylquinazoline: Contains a chlorine atom instead of the butyric acid side chain.
2-(2-Phenyl-quinazolin-4-ylamino)-acetic acid: Contains an acetic acid side chain instead of butyric acid.
Uniqueness
2-(2-Phenyl-quinazolin-4-ylamino)-butyric acid is unique due to the presence of the butyric acid side chain, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2.ClH/c1-2-14(18(22)23)19-17-13-10-6-7-11-15(13)20-16(21-17)12-8-4-3-5-9-12;/h3-11,14H,2H2,1H3,(H,22,23)(H,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAHKCQPUTRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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